molecular formula C32H41N5O8 B566510 benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid CAS No. 100900-14-9

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid

Cat. No.: B566510
CAS No.: 100900-14-9
M. Wt: 623.707
InChI Key: OOHZIMRNGYBZOF-ZBYJWECDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid is a synthetic peptide compound often used in biochemical research. It is composed of three amino acids: alanine, alanine, and lysine, with a 4-methylumbelliferyl group attached. This compound is typically used as a substrate in enzymatic assays to study protease activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence. The 4-methylumbelliferyl group is then attached to the lysine residue. The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques, such as preparative HPLC, are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid primarily undergoes hydrolysis reactions when exposed to proteases. The 4-methylumbelliferyl group is released upon cleavage, which can be detected fluorometrically.

Common Reagents and Conditions: The hydrolysis reaction typically requires a buffer solution at a specific pH, depending on the protease being studied. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl. The reaction is often carried out at physiological temperatures (37°C).

Major Products Formed: The primary product of the hydrolysis reaction is 4-methylumbelliferone, which fluoresces under UV light, allowing for easy detection and quantification.

Scientific Research Applications

Chemistry: In chemistry, benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid is used to study the kinetics and specificity of proteases. It serves as a model substrate to understand enzyme-substrate interactions.

Biology: In biological research, this compound is used to investigate the activity of proteases in various biological samples, including cell lysates and tissue extracts. It helps in identifying and characterizing proteases involved in different physiological and pathological processes.

Medicine: In medical research, this compound is used to screen for protease inhibitors, which are potential therapeutic agents for diseases such as cancer and inflammatory disorders.

Industry: In the pharmaceutical industry, this compound is used in quality control assays to ensure the activity and specificity of protease inhibitors in drug formulations.

Mechanism of Action

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid acts as a substrate for proteases. When a protease cleaves the peptide bond adjacent to the 4-methylumbelliferyl group, the fluorescent 4-methylumbelliferone is released. This fluorescence can be measured to determine the activity of the protease. The molecular targets are the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond.

Comparison with Similar Compounds

Similar Compounds:

  • Z-Ala-Ala-Lys-4MbetaNA formiate
  • Z-Ala-Ala-Lys-4Methylumbelliferyl formiate

Uniqueness: benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid is unique due to its specific amino acid sequence and the presence of the 4-methylumbelliferyl group. This combination makes it a highly specific substrate for certain proteases, allowing for precise measurements of enzyme activity.

Properties

CAS No.

100900-14-9

Molecular Formula

C32H41N5O8

Molecular Weight

623.707

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid

InChI

InChI=1S/C31H39N5O6.CH2O2/c1-20(33-28(37)21(2)34-31(40)42-19-22-11-5-4-6-12-22)29(38)36-26(15-9-10-16-32)30(39)35-24-17-23-13-7-8-14-25(23)27(18-24)41-3;2-1-3/h4-8,11-14,17-18,20-21,26H,9-10,15-16,19,32H2,1-3H3,(H,33,37)(H,34,40)(H,35,39)(H,36,38);1H,(H,2,3)/t20-,21-,26-;/m0./s1

InChI Key

OOHZIMRNGYBZOF-ZBYJWECDSA-N

SMILES

CC(C(=O)NC(CCCCN)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3.C(=O)O

Origin of Product

United States

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